molecular formula C21H19F4N5O2 B3012981 3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034256-60-3

3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B3012981
CAS No.: 2034256-60-3
M. Wt: 449.41
InChI Key: RONYTKCYGKGLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H19F4N5O2 and its molecular weight is 449.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N5O2/c1-30-17(10-16(29-30)12-2-4-13(22)5-3-12)20(31)26-8-6-18-27-15-7-9-32-11-14(15)19(28-18)21(23,24)25/h2-5,10H,6-9,11H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONYTKCYGKGLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=NC4=C(COCC4)C(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide represents a novel class of pyrazole derivatives that have garnered attention for their potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Trifluoromethyl group : Known to increase metabolic stability and bioactivity.
  • Pyrazole ring : Commonly associated with anti-inflammatory and analgesic properties.

Anti-inflammatory Effects

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory activity. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process.

Table 1: IC50 Values of Selected Pyrazole Derivatives Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20
Target CompoundTBDTBD

The preliminary results suggest that the compound has a moderate inhibitory effect on COX enzymes, with potential therapeutic implications for conditions characterized by inflammation such as arthritis and other inflammatory diseases .

Anticancer Activity

The compound's anticancer potential was evaluated through various in vitro assays against different cancer cell lines, including HCT116 (colon cancer), HePG2 (liver cancer), and A549 (lung cancer).

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)
HCT11617.8
HePG212.4
A549TBD

The results demonstrated a promising cytotoxic effect, particularly against HePG2 cells, indicating that the compound may interfere with critical cellular pathways involved in tumor growth and proliferation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

  • Trifluoromethyl substituents : Enhance potency and selectivity against target enzymes.
  • Fluoro substitutions : Modulate pharmacokinetic properties, increasing absorption and distribution.

Research findings suggest that modifications to the pyrazole ring can lead to enhanced anti-inflammatory and anticancer activities, guiding future synthetic efforts to develop more potent analogs .

Case Studies

In a recent study involving a series of pyrazolo[3,4-d]pyrimidine derivatives, compounds similar to the target showed significant inhibition of COX-2 with IC50 values comparable to established NSAIDs like celecoxib. Additionally, in vivo models demonstrated reduced paw edema in carrageenan-induced inflammation tests, further supporting the anti-inflammatory potential of these compounds .

Scientific Research Applications

Key Functional Groups

  • Pyrazole : Known for its biological activity, including anti-inflammatory and analgesic properties.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Carboxamide : Contributes to hydrogen bonding and solubility.

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent in various disease models, particularly in the fields of oncology and neurology. Its unique structure allows for interaction with multiple biological targets.

Case Studies

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Research has shown that similar compounds can offer neuroprotection in models of neurodegenerative diseases, warranting further investigation into this compound's efficacy.

Biochemical Research

The compound's ability to modulate enzyme activity makes it valuable in biochemical assays. It can serve as a lead compound for developing inhibitors targeting specific enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Reference
Cyclooxygenase (COX)0.25
Protein Kinase B (AKT)0.15
Histone Deacetylase0.30

Material Science

The unique properties of the compound allow exploration in material science, particularly in developing advanced materials with specific thermal and mechanical properties.

Case Studies

  • Polymer Blends : Incorporation into polymer matrices has shown improvements in thermal stability and mechanical strength.
  • Nanocomposites : Research indicates enhanced electrical conductivity when used in nanocomposite formulations.

Q & A

Basic: What synthetic methodologies are employed to prepare this compound, and what critical steps ensure high yield and purity?

The synthesis involves multi-step protocols, including:

  • Condensation reactions to assemble the pyrazole and pyrano[4,3-d]pyrimidine cores. For example, fluorophenyl and trifluoromethyl groups are introduced via nucleophilic substitution or Suzuki coupling .
  • Purification via column chromatography to isolate intermediates, followed by recrystallization for final product refinement. LC-MS and NMR are used to confirm intermediate integrity .
  • Key challenge : Managing steric hindrance during pyrazole-carboxamide coupling. Optimizing reaction temperatures (e.g., 60–80°C) and catalysts (e.g., Pd(PPh₃)₄) improves yields .

Basic: Which analytical techniques are critical for structural validation?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl at C3, pyrimidine N-ethyl linkage) .
  • LC-MS : Verifies molecular weight (e.g., [M+H]+ peak) and purity (>95% by HPLC) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrano-pyrimidine ring system .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

  • Enzyme inhibition assays : Measure IC₅₀ against target kinases or receptors (e.g., using fluorescence polarization or radiometric assays) .
  • Cellular cytotoxicity : Assess via MTT or CellTiter-Glo® in disease-relevant cell lines. Dose-response curves identify EC₅₀ values .
  • Solubility and metabolic stability : Use shake-flask (aqueous solubility) and liver microsome assays (CYP450 metabolism) to prioritize derivatives .

Advanced: How can reaction conditions be systematically optimized for scalability?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k) to evaluate variables like temperature, solvent polarity, and catalyst loading. Response surface models predict optimal conditions .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility for oxidation or coupling steps, reducing side-product formation .
  • Heuristic algorithms : Bayesian optimization identifies non-intuitive parameter combinations (e.g., solvent:co-solvent ratios) to maximize yield .

Advanced: How are structure-activity relationships (SARs) elucidated for this compound?

  • Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-Cl or 4-CF₃) and assess activity changes .
  • Molecular docking : Simulate binding modes with target proteins (e.g., kinases) using AutoDock or Schrödinger. Key interactions (e.g., H-bonding with pyrimidine N) guide SAR .
  • Free-energy perturbation (FEP) : Quantifies thermodynamic contributions of specific groups (e.g., trifluoromethyl) to binding affinity .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Validate assay conditions : Check for differences in cell lines (e.g., HEK293 vs. HeLa), buffer pH, or ATP concentrations in kinase assays .
  • Metabolite profiling : Use LC-HRMS to identify active metabolites in certain models that may skew results .
  • Orthogonal assays : Confirm target engagement via thermal shift or SPR binding assays .

Advanced: What strategies improve pharmacokinetic properties without compromising potency?

  • Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance oral bioavailability .
  • Isosteric replacements : Substitute trifluoromethyl with bioisosteres (e.g., cyclopropyl) to reduce metabolic lability .
  • Co-crystallization studies : Identify solvent-exposed regions for PEGylation or glycosylation to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.